(5-Carbamoyl-2-fluorophenyl)boronic acid
Overview
Description
“(5-Carbamoyl-2-fluorophenyl)boronic acid” is a type of organoboron compound . It is involved in Suzuki cross-coupling reactions and the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .
Molecular Structure Analysis
The molecular formula of “(5-Carbamoyl-2-fluorophenyl)boronic acid” is C7H7BFNO3 . The average mass is 182.945 Da and the monoisotopic mass is 183.050308 Da .
Chemical Reactions Analysis
“(5-Carbamoyl-2-fluorophenyl)boronic acid” is involved in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .
Scientific Research Applications
Pharmaceutical Research Drug Development
Boronic acids are considered for the design of new drugs due to their ability to form stable complexes with various biomolecules. They could be used as boron-carriers suitable for neutron capture therapy .
Analytical Chemistry Sensing Applications
Boronic acids interact with cis-diols, which makes them useful in sensing applications. They can be used to improve selectivity towards specific analytes in biological and chemical sensors .
Biomedical Engineering Drug Delivery Systems
Due to their reactivity, boronic acids can be functionalized for use in drug delivery systems. They can be attached to biocompatible polymers to create devices that release therapeutic agents in response to specific biological stimuli .
Neuroscience Muscarinic Acetylcholine Receptor Agonists
Compounds containing boronic acid groups have been used in the synthesis of molecules with agonistic activity towards muscarinic acetylcholine receptor subtype M1, which is significant in treating neurological disorders .
6. Cancer Research: Kinesin Spindle Protein Inhibitors The boronic acid moiety is also instrumental in the synthesis of inhibitors targeting kinesin spindle proteins, which are essential for cell division and are a target for cancer therapy .
Neuropharmacology GABA α2/3 Agonists
Another application is the preparation of GABA α2/3 agonists, which are compounds that modulate the GABAergic system and have potential therapeutic effects on anxiety and sleep disorders .
Material Science Polymer Electrolytes
Phenylboronic catechol esters, which can be derived from boronic acids, show promise as anion receptors for polymer electrolytes, potentially enhancing the performance of energy storage devices .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be involved in suzuki-miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the (5-Carbamoyl-2-fluorophenyl)boronic acid would act as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium catalyst, followed by a reductive elimination step to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving (5-Carbamoyl-2-fluorophenyl)boronic acid . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s important to note that boronic acids and their derivatives are known to be only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .
Result of Action
The result of the action of (5-Carbamoyl-2-fluorophenyl)boronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of complex organic compounds from simpler precursors .
Action Environment
The action of (5-Carbamoyl-2-fluorophenyl)boronic acid is influenced by environmental factors such as the presence of water and the pH of the environment . As mentioned earlier, boronic acids and their derivatives are only marginally stable in water and the rate of their hydrolysis is considerably accelerated at physiological pH .
Safety and Hazards
Future Directions
Boronic acids, including “(5-Carbamoyl-2-fluorophenyl)boronic acid”, are widely used in Suzuki–Miyaura coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds, which is a key step in the synthesis of many organic compounds . Therefore, the study and application of boronic acids in this reaction continue to be a significant area of research .
properties
IUPAC Name |
(5-carbamoyl-2-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO3/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVPMVJEURRBQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660198 | |
Record name | (5-Carbamoyl-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
874289-39-1 | |
Record name | (5-Carbamoyl-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Carbamoyl-2-fluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.